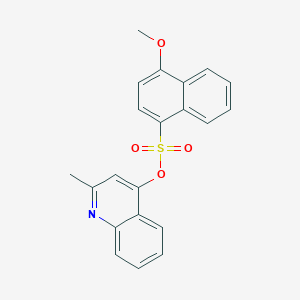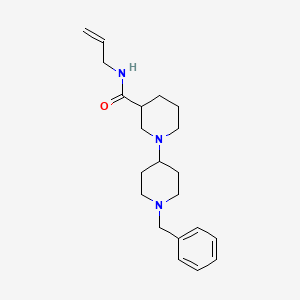
2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique biochemical and physiological effects, which make it an attractive candidate for use in a variety of laboratory experiments.
作用機序
The mechanism of action of 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate involves the binding of the compound to specific proteins, which leads to changes in their activity. This binding can occur at various sites on the protein, including the active site, allosteric sites, and protein-protein interaction domains. The specific effects of the compound depend on the protein target and the location of binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific protein target. For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to changes in cell behavior, such as decreased proliferation or increased apoptosis. Additionally, this compound has been shown to modulate the activity of transcription factors, which are proteins that regulate gene expression. This modulation can lead to changes in the expression of specific genes and subsequent changes in cell behavior.
実験室実験の利点と制限
One advantage of using 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate in lab experiments is its specificity for certain protein targets. This specificity allows researchers to investigate the function of specific proteins in a controlled manner. Additionally, the compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using this compound is its potential for off-target effects. Because the compound can bind to multiple sites on a protein, it may have unintended effects on protein function.
将来の方向性
There are several future directions for the use of 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate in scientific research. One area of interest is the development of more specific and potent analogs of the compound. These analogs could be used to investigate the function of specific proteins with greater precision. Additionally, this compound could be used in combination with other compounds to investigate complex biological processes, such as signal transduction pathways. Finally, the compound could be used in drug discovery efforts to identify novel therapeutic targets for various diseases.
合成法
The synthesis of 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-methoxy-1-naphthalene sulfonyl chloride in the presence of a base. The reaction yields a white solid, which is then purified using column chromatography. The purity of the final product can be determined using various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways. This compound is known to bind to specific proteins and modulate their activity, making it a valuable tool for studying protein function. Additionally, this compound has been used to investigate the role of specific enzymes in disease states, such as cancer and inflammation.
特性
IUPAC Name |
(2-methylquinolin-4-yl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-14-13-20(17-9-5-6-10-18(17)22-14)26-27(23,24)21-12-11-19(25-2)15-7-3-4-8-16(15)21/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLHZEWHZOAFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6100169.png)
![N-(2-methylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6100171.png)

![2-(1-{[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine bis(trifluoroacetate)](/img/structure/B6100186.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6100195.png)
![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100220.png)
![6-(isopropylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6100224.png)
![1-[2-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-6-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6100232.png)
![methyl 3-{[3-(4-morpholinyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B6100242.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6100248.png)
![5-chloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B6100261.png)
![[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6100270.png)